molecular formula C18H16N2O2S B2526270 N-((6-(furan-3-yl)pyridin-3-yl)methyl)-3-(methylthio)benzamide CAS No. 2034310-92-2

N-((6-(furan-3-yl)pyridin-3-yl)methyl)-3-(methylthio)benzamide

Cat. No.: B2526270
CAS No.: 2034310-92-2
M. Wt: 324.4
InChI Key: ZXMRHDVOVWLHMR-UHFFFAOYSA-N
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Description

N-((6-(furan-3-yl)pyridin-3-yl)methyl)-3-(methylthio)benzamide is a complex organic compound that has garnered significant interest in the scientific community due to its unique structural features and potential applications. This compound consists of a benzamide core substituted with a furan-pyridine moiety and a methylthio group, which contribute to its distinct chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((6-(furan-3-yl)pyridin-3-yl)methyl)-3-(methylthio)benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Furan-Pyridine Intermediate: The initial step involves the synthesis of the furan-pyridine intermediate. This can be achieved through a coupling reaction between a furan derivative and a pyridine derivative under specific conditions, such as the use of a palladium catalyst and a suitable base.

    Attachment of the Benzamide Core: The next step involves the attachment of the benzamide core to the furan-pyridine intermediate. This can be accomplished through an amide coupling reaction using reagents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).

    Introduction of the Methylthio Group: The final step is the introduction of the methylthio group. This can be achieved through a nucleophilic substitution reaction using a suitable thiol reagent, such as methylthiol, under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness, often involving continuous flow reactors and automated systems to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

N-((6-(furan-3-yl)pyridin-3-yl)methyl)-3-(methylthio)benzamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the reduction of the amide group to an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the methylthio group can be replaced by other nucleophiles such as halides or amines.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Halides (e.g., NaCl), amines (e.g., NH3)

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines

    Substitution: Halogenated or aminated derivatives

Scientific Research Applications

N-((6-(furan-3-yl)pyridin-3-yl)methyl)-3-(methylthio)benzamide has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules for various applications.

    Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where its unique chemical properties can be leveraged.

    Industry: The compound is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of N-((6-(furan-3-yl)pyridin-3-yl)methyl)-3-(methylthio)benzamide involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to its potential anticancer effects. The furan and pyridine moieties contribute to its binding affinity and specificity, while the methylthio group can enhance its reactivity and stability.

Comparison with Similar Compounds

Similar Compounds

    N-((6-(furan-3-yl)pyridin-3-yl)methyl)-3-(methylsulfonyl)benzamide: This compound has a similar structure but with a methylsulfonyl group instead of a methylthio group.

    N-((6-(furan-3-yl)pyridin-3-yl)methyl)-3-(methylamino)benzamide: This compound features a methylamino group in place of the methylthio group.

Uniqueness

N-((6-(furan-3-yl)pyridin-3-yl)methyl)-3-(methylthio)benzamide is unique due to the presence of the methylthio group, which imparts distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for various research applications, as it can undergo specific reactions that similar compounds may not.

Properties

IUPAC Name

N-[[6-(furan-3-yl)pyridin-3-yl]methyl]-3-methylsulfanylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O2S/c1-23-16-4-2-3-14(9-16)18(21)20-11-13-5-6-17(19-10-13)15-7-8-22-12-15/h2-10,12H,11H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXMRHDVOVWLHMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC(=C1)C(=O)NCC2=CN=C(C=C2)C3=COC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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